Nik smi1

Vue d'ensemble

Description

Le NIK-SMI1 est un inhibiteur puissant et sélectif de la kinase induisant le facteur nucléaire kappa B (NIK). Ce composé est connu pour sa capacité à inhiber la voie de signalisation non canonique du facteur nucléaire kappa B, qui joue un rôle crucial dans divers processus cellulaires tels que l'inflammation, l'immunité, la différenciation, la prolifération et la survie cellulaire . Le NIK-SMI1 a montré un potentiel significatif dans les applications thérapeutiques, en particulier dans le traitement des malignités des cellules B et d'autres maladies inflammatoires .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le NIK-SMI1 est synthétisé par une série de réactions chimiques impliquant le couplage d'intermédiaires spécifiques. La voie de synthèse implique généralement les étapes suivantes :

Formation de la structure de base : La structure de base du NIK-SMI1 est formée par une série de réactions, y compris le couplage d'un groupe alkyne avec un groupe azide par une réaction de cycloaddition azide-alkyne catalysée par le cuivre (CuAAC).

Modifications des groupes fonctionnels : La structure de base est ensuite modifiée en introduisant divers groupes fonctionnels pour améliorer sa puissance et sa sélectivité.

Méthodes de production industrielle : La production industrielle du NIK-SMI1 implique la mise à l'échelle de la voie de synthèse pour produire le composé en grandes quantités. Cela nécessite l'optimisation des conditions de réaction, des procédés de purification et des mesures de contrôle de la qualité pour garantir la cohérence et la pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions : Le NIK-SMI1 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le NIK-SMI1 peut subir des réactions d'oxydation, conduisant à la formation de dérivés oxydés.

Substitution : Le NIK-SMI1 peut participer à des réactions de substitution où des groupes fonctionnels spécifiques sont remplacés par d'autres groupes.

Réactifs et conditions courants :

Réactifs d'oxydation : Les réactifs d'oxydation courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réactifs de réduction : Les réactifs de réduction courants comprennent le borohydrure de sodium et l'hydrure de lithium et d'aluminium.

Réactifs de substitution : Les réactions de substitution impliquent souvent des réactifs tels que les halogènes et les nucléophiles.

Principaux produits formés :

4. Applications de recherche scientifique

Le NIK-SMI1 a une large gamme d'applications de recherche scientifique, notamment :

5. Mécanisme d'action

Le NIK-SMI1 exerce ses effets en inhibant sélectivement l'activité de la kinase induisant le facteur nucléaire kappa B. Cette inhibition empêche l'activation de la voie de signalisation non canonique du facteur nucléaire kappa B, qui est impliquée dans la régulation des gènes liés à l'inflammation, à l'immunité et à la survie cellulaire . Les cibles moléculaires du NIK-SMI1 comprennent la kinase induisant le facteur nucléaire kappa B elle-même et d'autres composants de la voie de signalisation non canonique du facteur nucléaire kappa B .

Applications De Recherche Scientifique

Periodontitis Treatment

Recent studies have demonstrated the efficacy of NIK SMI1 in treating periodontitis, an inflammatory disease that leads to the destruction of periodontal tissues. A study utilized a ligature-induced mouse model of periodontitis to assess the effects of this compound on osteoclastogenesis and disease progression. The findings indicated that:

- This compound administration significantly inhibited RANKL-mediated non-canonical NF-κB signaling.

- There was a marked reduction in osteoclast-specific gene expression.

- In vivo treatment resulted in decreased pro-inflammatory cytokine levels and attenuated periodontitis progression .

This suggests that this compound could serve as a potential therapeutic agent for managing periodontitis by mitigating osteoclastogenesis.

Systemic Lupus Erythematosus (SLE)

This compound has shown promise in the management of systemic lupus erythematosus, a complex autoimmune disease. Research conducted on NZB/W F1 mice revealed that:

- This compound significantly suppressed disease biomarkers associated with SLE.

- The compound effectively inhibited BAFF-induced survival pathways in B cells, leading to reduced B cell populations and altered immune responses .

These results indicate that this compound can selectively inhibit non-canonical NF-κB signaling pathways relevant to autoimmune conditions, providing a targeted approach to therapy.

Case Study 1: Periodontitis Model

- Objective : To evaluate the impact of this compound on osteoclastogenesis and inflammation in periodontitis.

- Method : Ligature-induced periodontitis model in mice; treatment with varying doses of this compound.

- Results : Significant inhibition of osteoclast differentiation and reduced inflammatory markers were observed. Histological analysis confirmed less tissue destruction in treated groups compared to controls.

Case Study 2: Autoimmune Response in SLE

- Objective : To assess the effects of this compound on immune cell activation in a mouse model of systemic lupus erythematosus.

- Method : Administration of this compound over four weeks; monitoring of B cell survival and cytokine production.

- Results : Marked reduction in activated B cells and pro-inflammatory cytokines was noted, indicating a potential for this compound in controlling autoimmune responses.

Comparative Data Table

| Application Area | Mechanism of Action | Key Findings | Potential Impact |

|---|---|---|---|

| Periodontitis | Inhibition of RANKL-mediated osteoclastogenesis | Reduced bone loss and inflammation | Therapeutic option for chronic periodontitis |

| Systemic Lupus Erythematosus | Selective inhibition of BAFF-induced B cell survival | Decreased B cell populations; lower disease biomarkers | Targeted therapy for autoimmune diseases |

Mécanisme D'action

NIK-SMI1 exerts its effects by selectively inhibiting the activity of nuclear factor kappa B-inducing kinase. This inhibition prevents the activation of the non-canonical nuclear factor kappa B signaling pathway, which is involved in the regulation of genes related to inflammation, immunity, and cell survival . The molecular targets of NIK-SMI1 include the nuclear factor kappa B-inducing kinase itself and other components of the non-canonical nuclear factor kappa B signaling pathway .

Comparaison Avec Des Composés Similaires

Le NIK-SMI1 est unique par sa grande puissance et sa sélectivité pour la kinase induisant le facteur nucléaire kappa B par rapport à d'autres composés similaires. Voici quelques composés similaires :

Le NIK-SMI1 se distingue par sa sélectivité et son efficacité supérieures dans l'inhibition de la voie de signalisation non canonique du facteur nucléaire kappa B, ce qui en fait un outil précieux en recherche scientifique et en développement thérapeutique .

Activité Biologique

Nik SMI1 is a small molecule inhibitor targeting NF-κB-inducing kinase (NIK), which plays a critical role in non-canonical NF-κB signaling pathways. This compound has garnered attention for its potential therapeutic applications in treating various diseases, particularly autoimmune and inflammatory conditions. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

NIK is essential for the activation of non-canonical NF-κB signaling, which is crucial for the survival and proliferation of B cells. This compound inhibits NIK enzymatic activity by binding to the ATP-binding site, leading to selective inhibition of non-canonical signaling pathways without affecting canonical NF-κB pathways. This selectivity is vital for minimizing off-target effects and enhancing therapeutic efficacy.

Binding Characteristics:

- Binding Site: this compound interacts with the hinge region of the ATP-binding site.

- Hydrogen Bonds: Forms critical hydrogen bonds with residues such as Glu472 and Leu474.

- Selectivity: Inhibits only 3 out of 222 off-target kinases at a concentration of 1 µM .

Inhibition of B Cell Survival

This compound has been shown to potently inhibit B cell survival in vitro and in vivo:

- In Vitro Studies:

- In Vivo Studies:

Impact on Cytokine Production

This compound significantly reduces cytokine production in dendritic cells:

- IL-12p40 Production: Nearly complete inhibition of CD40L-induced IL-12p40 production was observed, demonstrating its role in modulating immune responses .

Data Tables

Case Study 1: Systemic Lupus Erythematosus (SLE)

A study investigated the effects of this compound in a mouse model of systemic lupus erythematosus (SLE). Mice treated with this compound showed:

- Significant reduction in serum IgA levels.

- Altered B cell parameters similar to those observed with BAFF blockade.

- Enhanced understanding of NIK's role in disease progression .

Case Study 2: Autoimmune Diseases

Research highlighted the potential of this compound as a therapeutic agent for autoimmune diseases by demonstrating its ability to modulate T cell responses:

Propriétés

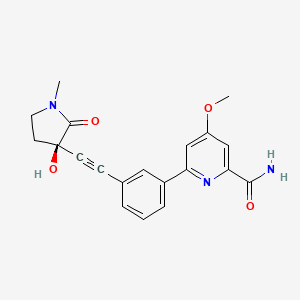

IUPAC Name |

6-[3-[2-[(3R)-3-hydroxy-1-methyl-2-oxopyrrolidin-3-yl]ethynyl]phenyl]-4-methoxypyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O4/c1-23-9-8-20(26,19(23)25)7-6-13-4-3-5-14(10-13)16-11-15(27-2)12-17(22-16)18(21)24/h3-5,10-12,26H,8-9H2,1-2H3,(H2,21,24)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQSHXYHWYGKAMX-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1=O)(C#CC2=CC(=CC=C2)C3=NC(=CC(=C3)OC)C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@](C1=O)(C#CC2=CC(=CC=C2)C3=NC(=CC(=C3)OC)C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does NIK SMI1 interact with its target and what are the downstream effects?

A1: this compound binds directly to NIK, inhibiting its kinase activity. [, ] This prevents the phosphorylation and processing of p100, a precursor protein, into the active p52 subunit of the non-canonical NF-κB transcription factor. [, ] Consequently, the nuclear translocation of p52 and its transcriptional activity are reduced, leading to the downregulation of genes involved in inflammation and immune response. [, ] For instance, this compound suppressed RANKL-stimulated non-canonical NF-κB signaling and reduced the expression of osteoclast-specific genes, leading to attenuated periodontitis progression. []

Q2: What is the impact of this compound on B cell function?

A2: Research suggests this compound can inhibit the proliferation of B cells and reduce their production of IgA and sCD40L. [] This effect is linked to the suppression of non-canonical NF-κB activation in B cells, highlighting the role of this pathway in B cell activation and antibody production. []

Q3: Has this compound shown any potential in treating specific diseases?

A3: While research is ongoing, studies suggest potential applications for this compound in treating inflammatory and autoimmune diseases. For example, in a mouse model, this compound administration attenuated the progression of periodontitis, an inflammatory disease affecting the gums. [] Additionally, its ability to alleviate symptoms of immunoglobulin A nephropathy in mice by suppressing platelet-mediated non-canonical NF-κB activation in B cells presents another promising avenue. []

Q4: What are the limitations of the current research on this compound?

A5: The provided research primarily focuses on pre-clinical studies, with limited data available from clinical trials in humans. Therefore, further research is necessary to assess the safety, efficacy, and long-term effects of this compound in humans. [, , ] Additionally, more research is needed to fully elucidate the detailed pharmacokinetic and pharmacodynamic properties of this compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.